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The table below consolidates quantitative results from Phase I studies of encequidar combined with oral

docetaxel or paclitaxel.

Compound Focus: Encequidar

Get Quote

Oral Paclitaxel (Oraxol) +

Parameter Oral Docetaxel + Encequidar .

Encequidar
Trial Phase Phase | Pharmacokinetic Study [1] Phase Ib Dose-Escalation [2]
Dosing Single dose: Oral Docetaxel (75, 150, Daily for 2-5 days/week: Oral

Bioavailability

Key PK Exposure

(AUC)

Maximal Tolerated
Dose (MTD)

Common Adverse
Events

300 mg/m?2) + Encequidar (15 mg) [1]

Mean absolute bioavailability: 16.14%

(range 8.19-25.09%) [1]

300 mg/m2: 1343.3 + 443.0 ng-h/mL
[1]

Not reached in single-dose study [1]

No DLT, treatment-related SAEs, or
Grade 4 toxicity reported [1]

Paclitaxel (270 mg) + Encequidar (15
mg) [2]

Not explicitly stated; achieved
clinically relevant plasma levels [2]

Daily exposure was comparable
across 2-5 day dosing schedules [2]

270 mg daily x 5 days per week
(declared RP2D) [2]

Fatigue, neutropenia, nausea,
vomiting [2]
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Oral Paclitaxel (Oraxol) +

Parameter Oral Docetaxel + Encequidar .

Encequidar
Notable Safety Safe and tolerable profile [1] No hypersensitivity-type reactions
Findings observed [2]

Detailed Experimental Protocols

For drug development professionals, the following outlines the core methodologies used in these trials.

Oral Docetaxel + Encequidar (Phase | PK Trial)

e Study Design: An open-label, two-period, crossover study in patients with metastatic prostate cancer.
Patients received their standard IV docetaxel (75 mg/m?2) regimen and, in a separate period, a single
dose of oDox+E [1] [3].

e Dose Escalation: Three dose levels of oral docetaxel were investigated: 75 mg/mz2, 150 mg/m?, and
300 mg/m?, each co-administered with a fixed 15 mg dose of encequidar. Encequidar was
administered one hour before oral docetaxel [1].

¢ PK Sampling & Analysis: Intensive blood sampling was performed after both 1V and oral
administrations. Total docetaxel plasma concentrations were measured for all samples using
validated high-performance liquid chromatography-mass spectrometry (HPLC-MSMS).
Unbound docetaxel concentrations were measured for selected samples using a validated
ultrafiltration HPLC-MSMS assay [3].

Oral Paclitaxel + Encequidar (Oraxol) Phase Ib Trial

e Study Design: A Phase Ib study in patients with advanced malignancies using a 3 + 3 dose-
escalation design [2].

e Dosing Schedule: The dose was escalated by increasing the number of consecutive dosing days per
week (from 2 to 5 days) within a 3-weeks-on/1-week-off cycle. The dose of oral paclitaxel was fixed at
270 mg, preceded by 15 mg of encequidar [2].

¢ Endpoints: The primary goal was to determine the Maximum Tolerated Dose (MTD), with
secondary endpoints including safety, tumor response, and pharmacokinetic profiling [2].
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Mechanism of Action and Experimental Workflow

Encequidar's role and the logical flow of the clinical development are summarized in the following

diagrams.

Inhibits Normally Effluxed

P-glycoprotein (P-gp)
Efflux Pump

Allows

Leads to

Click to download full resolution via product page

Mechanism of encequidar as a selective P-glycoprotein inhibitor to enhance oral taxane absorption.
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Logical workflow of Phase I trials for encequidar and oral taxane combinations.

Key Insights for Drug Development Professionals

¢ Feasibility of Oral Administration: The Phase | data for oral docetaxel provided the proof-of-
concept needed for a "Conditional GO" decision in development. Subsequent model-informed drug
development (MIDD) simulations predicted that a split-dose regimen (e.g., 2-3 doses of 300
mg/m?) could achieve pharmacokinetic exposure comparable to IV docetaxel, which a single dose
could not [3]. This aligns with the FDA's Project Optimus initiative for improved dose optimization [3].

¢ Distinct Safety Profile: A significant finding across studies was the absence of hypersensitivity
reactions associated with the IV taxane vehicle polysorbate 80 [3] [2]. However, the oral paclitaxel
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regimen was associated with a higher rate of gastrointestinal events and neutropenic infections,
indicating a different toxicity profile that requires management [2] [4].

¢ Mechanistic Confirmation: The clinical results are underpinned by encequidar's mechanism as a
potent and selective P-gp inhibitor. In vitro studies show it inhibits P-gp-mediated efflux with high
potency (IC50 ~13 nM) [5], and research in resistant cancer cell lines confirms its ability to re-
sensitize cells to chemotherapeutics by increasing intracellular drug accumulation [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s005660?utm_src=pdf-bulk
https://www.smolecule.com/products/s005660?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

